![molecular formula C24H31NO B13399418 (3S,8R,9S,10R,13R,14R)-10,13-dimethyl-16-pyridin-3-yl-2,3,4,7,8,9,11,12,14,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13399418.png)
(3S,8R,9S,10R,13R,14R)-10,13-dimethyl-16-pyridin-3-yl-2,3,4,7,8,9,11,12,14,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Abiraterone is a steroidal compound primarily used in the treatment of advanced prostate cancer. It functions by inhibiting the production of androgens, which are hormones that promote the growth of prostate cancer cells. Abiraterone is often administered in combination with corticosteroids to enhance its efficacy and manage side effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of abiraterone acetate, a prodrug of abiraterone, involves a four-step process starting from dehydroepiandrosterone. The key steps include:
Condensation: Dehydroepiandrosterone is condensed with hydrazine hydrate in ethanol using sulfuric acid as a catalyst to form a hydrazone intermediate.
Iodination: The hydrazone intermediate is treated with iodine in the presence of 1,1,3,3-tetramethylguanidine to yield 17-iodoandrosta-5,16-dien-3β-ol.
Suzuki Cross-Coupling: This iodinated compound undergoes Suzuki cross-coupling with 3-(diethylboryl)pyridine using a palladium-containing catalyst to form abiraterone.
Acetylation: Finally, abiraterone is acetylated using acetyl chloride in dry diethyl ether containing triethylamine and dimethylaminopyridine, followed by recrystallization with ethanol and water to obtain abiraterone acetate
Industrial Production Methods: Industrial production of abiraterone acetate follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques to ensure the final product meets pharmaceutical standards .
Analyse Chemischer Reaktionen
Types of Reactions: Abiraterone undergoes various chemical reactions, including:
Oxidation: Abiraterone can be oxidized to form abiraterone sulfate.
Reduction: Reduction reactions can convert abiraterone to its corresponding alcohol derivatives.
Substitution: Abiraterone can participate in substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions often involve the use of strong bases like sodium hydride or potassium tert-butoxide.
Major Products Formed:
Oxidation: Abiraterone sulfate.
Reduction: Alcohol derivatives of abiraterone.
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Abiraterone has a wide range of scientific research applications:
Chemistry: Used as a model compound in the study of steroidal synthesis and enzyme inhibition.
Biology: Investigated for its effects on androgen biosynthesis and hormone regulation.
Medicine: Primarily used in the treatment of metastatic castration-resistant prostate cancer. It has shown significant efficacy in prolonging survival and improving the quality of life in patients.
Industry: Abiraterone is a key component in pharmaceutical formulations for prostate cancer treatment .
Wirkmechanismus
Abiraterone exerts its effects by selectively and irreversibly inhibiting the enzyme 17α-hydroxylase/C17,20-lyase (CYP17A1), which is crucial for androgen biosynthesis. By inhibiting this enzyme, abiraterone reduces the production of testosterone and other androgens, thereby preventing the growth and proliferation of prostate cancer cells. The molecular targets include the testicular, adrenal, and prostatic tumor tissues where CYP17A1 is expressed .
Vergleich Mit ähnlichen Verbindungen
Bicalutamide: Another antiandrogen used in prostate cancer treatment. Unlike abiraterone, bicalutamide acts by directly blocking androgen receptors.
Enzalutamide: Similar to bicalutamide, enzalutamide inhibits androgen receptor signaling but is more potent and has a different mechanism of action.
Ketoconazole: An older drug that also inhibits CYP17A1 but is less specific and potent compared to abiraterone.
Uniqueness of Abiraterone: Abiraterone’s uniqueness lies in its selective and irreversible inhibition of CYP17A1, making it highly effective in reducing androgen levels. This specificity and potency distinguish it from other antiandrogens and enzyme inhibitors .
Eigenschaften
Molekularformel |
C24H31NO |
|---|---|
Molekulargewicht |
349.5 g/mol |
IUPAC-Name |
(3S,8R,9S,10R,13R,14R)-10,13-dimethyl-16-pyridin-3-yl-2,3,4,7,8,9,11,12,14,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C24H31NO/c1-23-9-8-21-20(6-5-18-13-19(26)7-10-24(18,21)2)22(23)12-17(14-23)16-4-3-11-25-15-16/h3-5,11-12,15,19-22,26H,6-10,13-14H2,1-2H3/t19-,20+,21-,22-,23+,24-/m0/s1 |
InChI-Schlüssel |
MOWZURUJFITCMS-MWIVGIEESA-N |
Isomerische SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1C=C(C2)C4=CN=CC=C4)CC=C5[C@@]3(CC[C@@H](C5)O)C |
Kanonische SMILES |
CC12CCC3C(C1C=C(C2)C4=CN=CC=C4)CC=C5C3(CCC(C5)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


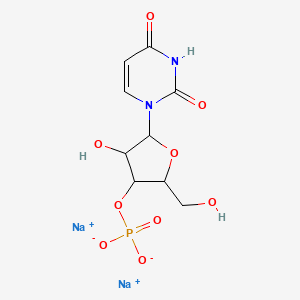
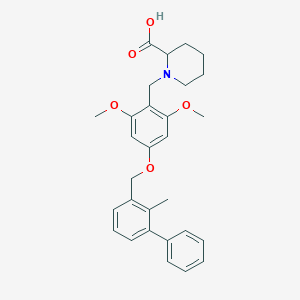
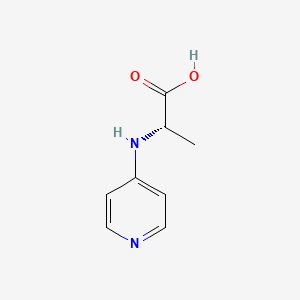
![azane;7-[8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid](/img/structure/B13399347.png)
![disodium;3,3-dimethyl-7-oxo-6-[(2-phenyl-2-sulfonatoacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13399353.png)
![[Ru(eta(5)-C5H5)2]](/img/structure/B13399365.png)
![17-(5,6-dimethylhept-3-en-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13399372.png)
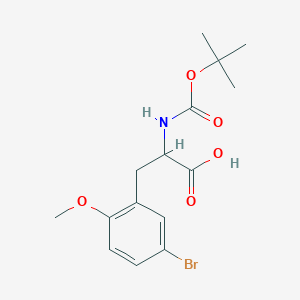


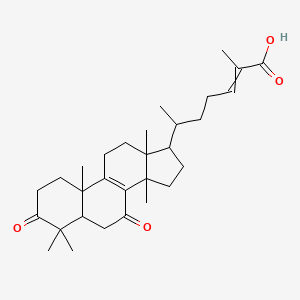
![ethyl 2-[[2,2-dimethyl-6-(phenylmethoxycarbonylamino)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl]oxy]acetate](/img/structure/B13399410.png)
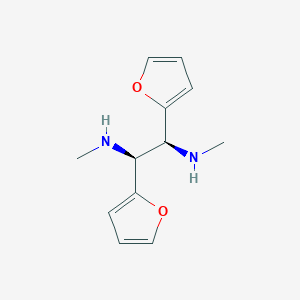
![2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]pentanoic acid](/img/structure/B13399429.png)
